Polymorphic Diversity: APO-I and APO-II Crystalline Solvate Forms of Warfarin Potassium
Warfarin potassium can be isolated as two distinct crystalline solvate polymorphic forms, designated APO-I and APO-II, which are not accessible with the sodium salt [1]. These forms offer quantifiable advantages in chemical and polymorphic stability, and exhibit varying solubilities relative to other warfarin forms, providing a tunable parameter for formulation optimization [1]. The existence of these specific polymorphs represents a unique solid-state property of the potassium salt that can be leveraged to overcome manufacturing challenges associated with the hygroscopic and fragile nature of standard warfarin potassium formulations [2].
| Evidence Dimension | Crystalline polymorph availability |
|---|---|
| Target Compound Data | Two distinct crystalline solvate forms (APO-I and APO-II) exist and are preparable [1]. |
| Comparator Or Baseline | Warfarin sodium: No directly analogous APO-I/APO-II polymorphs reported; standard forms are known sodium-isopropyl alcohol complexes [1]. |
| Quantified Difference | Qualitative: Two defined, stable solvate polymorphs unique to the potassium salt. |
| Conditions | Patent-defined crystallization processes from specific solvent systems [1]. |
Why This Matters
The availability of distinct, stable polymorphs allows formulators to select a crystalline phase with optimal solubility, stability, and processability, mitigating the inherent hygroscopicity and fragility of standard warfarin potassium.
- [1] US Patent 8,765,976. Polymorphic forms of Warfarin potassium and preparations thereof. 2014. View Source
- [2] Ito Y, et al. Bioequivalence study of new warfarin potassium 0.5, 1, and 5 mg tablets versus standard formulation. Jpn Pharmacol Ther. 2008;36(1):47-56. View Source
